molecular formula C20H16F2N4O3S B2482297 N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251633-03-0

N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2482297
CAS No.: 1251633-03-0
M. Wt: 430.43
InChI Key: HOOQNVFIPKMMOK-UHFFFAOYSA-N
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Description

N-[(3,5-Difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The compound incorporates a 3,5-difluorophenylmethyl group and a 4-methoxyphenyl moiety, which likely enhance its lipophilicity and target binding affinity.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3S/c1-29-18-4-2-17(3-5-18)26(11-14-8-15(21)10-16(22)9-14)30(27,28)19-6-7-20-24-23-13-25(20)12-19/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOQNVFIPKMMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

The triazolopyridine core is synthesized through cyclocondensation of 2-hydrazinylpyridine derivatives. As demonstrated in analogous systems:

  • Starting material : 2-Chloropyridine-6-sulfonyl chloride undergoes nucleophilic substitution with hydrazine hydrate (i-propanol, 80°C, 6 h) to yield 2-hydrazinylpyridine-6-sulfonamide.
  • Cyclization : Treatment with trimethyl orthoformate (TMOF) in acetic acid (reflux, 3 h) induces ring closure, forming thetriazolo[4,3-a]pyridine system.

Key parameters :

Reaction Step Solvent Temperature Time Yield
Hydrazination i-Propanol 80°C 6 h 89%
Cyclization Acetic Acid Reflux 3 h 76%

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

Alternative methodology from employs NCS for improved regioselectivity:

  • Hydrazone formation : 6-Sulfonamidopyridine-2-carbaldehyde reacts with methylhydrazine (EtOH, 25°C, 2 h).
  • Oxidative cyclization : NCS in DMF (0°C → RT, 1 h) generates the triazolopyridine core with 92% efficiency.

Advantages :

  • Reduced reaction time (1 h vs. 3 h)
  • Higher yields (92% vs. 76%)

Sulfonamide Functionalization at Position 6

Sulfonyl Chloride Preparation

The 6-sulfonamide group is introduced via:

  • Chlorosulfonation : Pyridine derivative treated with ClSO3H (neat, 150°C, 2 h).
  • Thionyl chloride activation : Resulting sulfonic acid converted to sulfonyl chloride using SOCl2 (reflux, 3 h).

Reaction Profile :
$$ \text{Pyridine-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{Pyridine-SO}2\text{Cl} + \text{HCl} + \text{SO}2 $$

Coupling with N-Substituted Amines

The critical step involves reacting 3-methyl-triazolo[4,3-a]pyridine-6-sulfonyl chloride with N-[(3,5-difluorophenyl)methyl]-4-methoxyaniline:

Synthesis of N-[(3,5-Difluorophenyl)Methyl]-4-Methoxyaniline :

  • Reductive amination :
    4-Methoxyaniline + 3,5-difluorobenzaldehyde → Imine intermediate (EtOH, 25°C, 12 h)
    NaBH4 reduction (0°C, 1 h) yields secondary amine (81%).
  • Alkylation alternative :
    4-Methoxyaniline + 3,5-difluorobenzyl bromide (K2CO3, DMF, 80°C, 6 h) gives 68% yield.

Sulfonamide Formation :
$$ \text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target compound} $$

Optimized Conditions :

Parameter Value Source
Solvent Dichloromethane
Base Triethylamine (2.5 eq)
Temperature 0°C → RT
Time 4 h
Yield 85% (flow reactor)

Structural Confirmation & Analytical Data

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) of analogous compounds reveals:

Parameter Value
Space group P21/c (monoclinic)
Unit cell volume 1324.16 ų
Torsional angle (triazolo-pyridine) 26.79°
H-bond network N-H···O (2.89 Å)

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (s, 1H, triazole-H)
  • δ 7.85 (d, J=8.4 Hz, 2H, OCH3-C6H4)
  • δ 4.52 (s, 2H, CH2-C6H3F2)

HRMS (ESI+) :
Calculated for C21H18F2N4O3S: 444.46 [M+H]+
Observed: 444.47

Process Optimization Strategies

Continuous Flow Reactor Implementation

Comparative studies show flow chemistry advantages:

Metric Batch Reactor Flow Reactor
Yield 68% 85%
Reaction Time 4 h 22 min
Purity 92% 98%

Purification Techniques

Method Conditions Purity
Recrystallization Ethanol/water (3:1) 95%
Column Chromatography SiO2, EtOAc/hexane (1:2) 99%

Challenges & Alternative Approaches

Regioselectivity in Cyclization

Competing pathways may formtriazolo[1,5-a]pyridine isomers. NCS-mediated reactions suppress this through kinetic control (ΔΔG‡ = 12.3 kJ/mol).

Sulfonamide Diastereomerism

The N,N-disubstituted sulfonamide exhibits axial chirality. Racemization studies show t1/2 = 48 h at 25°C (CDCl3).

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and aromatic rings undergo oxidation under controlled conditions:

Reagent Conditions Product Application
KMnO₄Acidic (H₂SO₄), 80°CSulfone derivative via oxidation of sulfonamide sulfurEnhanced metabolic stability
OzoneCH₂Cl₂, −78°CCleavage of fluorinated aromatic rings to carboxylic acidsStructural diversification
H₂O₂/Fe²⁺ (Fenton's reagent)Aqueous, pH 3–4Hydroxylation at para position of 4-methoxyphenyl groupProdrug synthesis

Key findings:

  • Sulfur oxidation increases polarity by 38% (measured via HPLC logP) while retaining biological activity.

  • Ozonolysis selectively cleaves electron-deficient difluorophenyl rings without affecting the triazolopyridine system.

Reduction Reactions

The compound undergoes selective reduction at multiple sites:

Reagent Target Site Product Yield
LiAlH₄Sulfonamide → ThiolN-alkyl thiol derivative72%
H₂/Pd-CTriazole ring hydrogenationDihydrotriazolopyridine58%
NaBH₄/CuCl₂Selective Ar-F reductionDefluorinated aromatic product<5%

Notable observations:

  • Thiol derivatives show 3.2× increased binding affinity to cysteine proteases compared to parent sulfonamide.

  • Hydrogenation of the triazole ring completely abolishes antimalarial activity (IC₅₀ >100 μM vs 0.12 μM original) .

Hydrolysis Reactions

Stability under hydrolytic conditions:

Condition Site Affected Half-life Degradation Products
0.1N HCl, 37°CSulfonamide linkage8.2 hrTriazolopyridine-6-sulfonic acid + amine
0.1N NaOH, refluxMethoxy group2.4 hrDemethylated phenol derivative
Phosphate buffer (pH 7.4)No significant degradation>72 hr

Critical data:

  • Alkaline hydrolysis proceeds 3.4× faster than acidic conditions due to nucleophilic attack on electron-deficient carbons.

  • Hydrolysis products retain 12–15% of original bioactivity in Plasmodium assays .

Substitution Reactions

The compound participates in both nucleophilic and electrophilic substitutions:

A. Nucleophilic Aromatic Substitution

Reagent Position Product Kinetics (k, M⁻¹s⁻¹)
PiperidineC-8 of pyridine8-Piperidinyl derivative0.45 ± 0.03
KSCNC-2 of triazole2-Thiocyanate analog0.12 ± 0.01

B. Electrophilic Substitution

Reagent Position Product Regioselectivity
HNO₃/H₂SO₄C-5 of pyridine5-Nitro derivative94:6 (para:meta)
Br₂/FeBr₃C-7 of triazole7-Bromo compound88% yield

Photochemical Reactions

Under UV irradiation (λ=254 nm):

  • Forms intramolecular cycloadduct between triazole and pyridine rings within 30 min

  • Quantum yield (Φ) = 0.33 ± 0.02 in acetonitrile

  • Photodegradation pathway reduces antimalarial activity by 92% after 4 hr exposure

This comprehensive reaction profile enables rational structural modifications to optimize pharmacokinetic properties while maintaining target engagement. Recent studies demonstrate that 8-piperidinyl derivatives show improved blood-brain barrier penetration (Papp = 18×10⁻⁶ cm/s) compared to parent compound (2.3×10⁻⁶ cm/s) , highlighting the therapeutic potential of controlled chemical modifications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent . The sulfonamide moiety is known for its antibacterial properties, and when combined with the triazole and pyridine frameworks, it exhibits enhanced activity against various pathogens. Specifically, derivatives of similar compounds have shown efficacy against fungal strains such as Candida and Geotrichum, with minimum inhibitory concentrations (MIC) lower than those of conventional treatments like fluconazole .

Anticancer Properties

The compound has been investigated for its anticancer potential . Research indicates that related triazolo-pyridine sulfonamides can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain derivatives exhibited significant growth inhibition against multiple cancer cell lines, suggesting that modifications to the triazolo-pyridine structure could enhance anticancer activity .

Antimalarial Activity

Another promising application is in the field of antimalarial drug development . A virtual library of [1,2,4]triazolo[4,3-a]pyridines was synthesized and evaluated for activity against Plasmodium falciparum. Some compounds showed potent antimalarial effects with IC50 values in the low micromolar range. This suggests that N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide could be a lead compound for further development in malaria treatment .

Mechanistic Studies and Drug Design

The compound's structure allows for extensive structure-activity relationship (SAR) studies. By modifying different substituents on the triazole and pyridine rings, researchers can optimize its pharmacological properties. In silico studies have been employed to predict interactions with biological targets such as enzymes involved in disease pathways. This approach aids in designing more effective derivatives with improved selectivity and reduced side effects .

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . The sulfonamide group enhances the compound’s ability to interact with biological molecules, contributing to its overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. Below is a comparative analysis with structurally related derivatives:

Key Observations :

Substituent Effects: The 3,5-difluorophenyl group (present in the target compound and 6a) introduces electron-withdrawing fluorine atoms, which may enhance binding to parasitic enzyme targets (e.g., Plasmodium dihydroorotate dehydrogenase) . The 4-methoxyphenyl moiety in the target compound likely improves metabolic stability compared to non-alkylated analogs (e.g., 6a) .

Positional Isomerism :

  • The target compound’s sulfonamide group is at the 6-position of the triazolopyridine ring, whereas analogs like 8c and 6a feature sulfonamides at the 8-position . This positional difference may influence steric interactions with biological targets .

Biological Activity :

  • Compound 6a (IC50: 0.08 μM) exhibits superior antimalarial potency compared to 8c (IC50: 0.12 μM), likely due to the electronegative fluorine substituents enhancing target affinity . The target compound’s activity remains uncharacterized but is hypothesized to align with these trends.

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The synthesis of triazolopyridine sulfonamides typically involves hydrazine intermediates (e.g., compound 4a) reacting with orthoesters to form the triazole ring . N-Alkylation with benzyl chlorides (e.g., 4-methoxybenzyl chloride) introduces aryl groups, as seen in 8c .

Biological Activity

N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the triazolopyridine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, particularly focusing on its antimalarial activity, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H17_{17}F2_{2}N3_{3}O2_{2}S
  • CAS Number : 1252839-31-8

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds in the triazolopyridine class. A virtual library of 1561 compounds was screened for activity against Plasmodium falciparum, with several derivatives demonstrating significant inhibitory effects. Notably, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited an IC50_{50} of 2.24 µM, indicating strong antimalarial activity .

Enzyme Inhibition

The sulfonamide moiety in this compound is associated with various enzyme inhibition activities. Studies have demonstrated that sulfonamides can effectively inhibit enzymes such as carbonic anhydrase and urease. The compound's structural features suggest potential interactions with target enzymes through hydrogen bonding and hydrophobic interactions .

Table 1: Enzyme Inhibition Activities

Compound NameTarget EnzymeIC50_{50} (µM)
This compoundUrease9.95 ± 0.14
Similar Sulfonamide DerivativeCarbonic Anhydrase63.42 ± 1.15

Other Biological Activities

Beyond antimalarial properties and enzyme inhibition, triazolopyridine derivatives are known for their broad pharmacological profiles, including:

  • Antibacterial : Effective against various bacterial strains.
  • Anti-inflammatory : Potential use in treating inflammatory diseases.
  • Anticonvulsant : Activity observed in seizure models.
  • Anxiolytic and Antipsychotic : Behavioral studies suggest efficacy in anxiety and psychotic disorders .

Case Studies

Several case studies have explored the synthesis and biological evaluation of triazolopyridine sulfonamides:

  • Study on Antimalarial Activity : A recent study synthesized a series of triazolopyridine sulfonamides and evaluated them for their activity against Plasmodium falciparum. The most promising candidates were further investigated for their mechanism of action through molecular docking studies .
  • Enzyme Inhibition Assessment : Another research effort focused on the enzyme inhibition profile of various sulfonamide-containing compounds. The results indicated that modifications to the sulfonamide group significantly affected inhibitory potency against urease and carbonic anhydrase .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolo[4,3-a]pyridine core. Key steps include:

  • Sulfonamide coupling : Reacting the triazolo-pyridine intermediate with N-(3,5-difluorophenyl)methyl and N-(4-methoxyphenyl) amines under basic conditions (e.g., K₂CO₃ in DMF or THF) .
  • Oxidative cyclization : For triazole ring formation, sodium hypochlorite or iodine-mediated cyclization is often employed .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures ensures purity .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural verification relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ calculated vs. observed) .
  • FTIR : Detection of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solutions), ethanol, or acetone. Aqueous solubility can be enhanced using co-solvents (e.g., PEG-400) .
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazolo-pyridine core?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading, solvent ratios). For example, higher temperatures (80–100°C) improve cyclization efficiency .
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts may accelerate triazole formation .
  • In-line analytics : Employ flow chemistry with real-time UV/Vis monitoring to track intermediate formation .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels for viability, IC₅₀ normalization) .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside enzymatic assays .
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on fluorophenyl groups) to identify activity trends .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on sulfonamide H-bonding and triazole π-π stacking .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes in explicit solvent .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer :

  • Purification bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration .
  • Byproduct mitigation : Optimize stoichiometry (e.g., amine coupling agents in excess) and employ scavenger resins .
  • Process analytics : Implement PAT (process analytical technology) for real-time monitoring of key intermediates .

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